molecular formula C19H16N2O B2378021 3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 726200-29-9

3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2378021
CAS No.: 726200-29-9
M. Wt: 288.35
InChI Key: AVZHPRSGDWHVBF-UHFFFAOYSA-N
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Description

  • Introduction to 3-Phenyl-2,3,4,5-Tetrahydro-1H-Dibenzo[b,e]Diazepin-1-One
    3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e]diazepin-1-one is a tricyclic heterocyclic compound belonging to the dibenzo[b,e]diazepinone structural family. This molecule features a seven-membered diazepine ring fused with two benzene rings and a phenyl substituent at position 3. Its structural complexity and electronic configuration make it a subject of interest in synthetic organic chemistry and medicinal research, particularly for exploring structure-activity relationships in neuroactive compounds. The compound’s core architecture shares similarities with clinically used dibenzodiazepines like clozapine but differs in substitution patterns, which influence its physicochemical properties.

  • Chemical Identity and Nomenclature
    2.1 Systematic Nomenclature and Molecular Formula
    The IUPAC name 3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e]diazepin-1-one systematically describes its structure:

  • Dibenzo[b,e]diazepin-1-one : A fused bicyclic system comprising two benzene rings (positions b and e) and a 1,4-diazepinone ring.
  • 2,3,4,5-Tetrahydro : Indicates partial saturation of the diazepine ring at positions 2–5.
  • 3-Phenyl : A benzene substituent at position 3 of the diazepine ring.

Properties

IUPAC Name

9-phenyl-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19-11-14(13-6-2-1-3-7-13)10-18-15(19)12-20-16-8-4-5-9-17(16)21-18/h1-9,12,14,21H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZHPRSGDWHVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

One-Pot Condensation Using Er(III) Triflate Catalysis

A highly efficient one-pot synthesis was developed by Thieme Connect researchers, involving the condensation of 1,2-phenylenediamine with dimedone (5,5-dimethylcyclohexane-1,3-dione) followed by cyclization with benzoyl chloride derivatives. Key steps include:

  • Initial Condensation : 1,2-Phenylenediamine reacts with dimedone in refluxing ethanol to form a bis-enamine intermediate.
  • Cyclization : The intermediate undergoes acylative cyclization with phenylacetyl chloride in the presence of Er(III) triflate (5 mol%), yielding the target compound at 85–92% efficiency.

Reaction Conditions :

Parameter Value
Catalyst Er(III) triflate
Temperature 80°C
Solvent Toluene
Reaction Time 4–6 hours
Yield 87–92%

This method reduces side reactions such as decarboxylation and dimerization, commonly observed in traditional acid-catalyzed protocols.

Cyclization of Enaminone Precursors

A patent by US3296252A details the cyclization of enaminone intermediates derived from 2-aminobenzophenone and methylamine. The process involves:

  • Enaminone Formation : Reaction of 2-aminobenzophenone with methylamine hydrochloride in refluxing ethanol.
  • Intramolecular Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 120°C for 3 hours, achieving 68–75% yield.

Key Advantages :

  • Scalable to multi-gram quantities.
  • Compatible with diverse aryl substituents via substitution at the benzophenone stage.

Transition-Metal-Free Tandem Process

A transition-metal-free approach reported in The Journal of Organic Chemistry utilizes a tandem nucleophilic substitution and cyclization sequence:

  • Nucleophilic Aromatic Substitution : 2-Fluoro-4-nitrobenzonitrile reacts with 2-aminobenzamide in DMF at 150°C.
  • Reductive Cyclization : Sodium dithionite reduces the nitro group, facilitating spontaneous cyclization to form the diazepinone core.

Optimized Parameters :

Component Role
Cs₂CO₃ Base (3 equiv)
DMF Solvent
Temperature 150°C
Yield 54–67%

This method avoids costly metal catalysts, making it economically viable for industrial applications.

Oxirane Ring-Opening and Cyclization

A novel regioselective strategy from PMC involves oxirane ring-opening of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates with primary amines:

  • Oxirane Activation : Epoxide intermediates react with benzylamine in methanol.
  • Cyclization : Alkoxy group elimination forms the diazepinone ring with 63–98% yield.

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism at the less sterically hindered epoxide carbon, followed by intramolecular amide bond formation.

Comparative Analysis of Methodologies

Table 1: Efficiency and Scalability of Synthetic Routes

Method Yield (%) Catalyst Scalability Cost Efficiency
Er(III)-Catalyzed 87–92 Er(III) triflate High Moderate
Enaminone Cyclization 68–75 POCl₃ Moderate Low
Metal-Free Tandem 54–67 Cs₂CO₃ High High
Oxirane Ring-Opening 63–98 None Moderate High

Key Findings :

  • Er(III)-catalyzed methods offer the highest yields but require rare-earth catalysts.
  • Transition-metal-free routes are cost-effective but necessitate harsh conditions.

Industrial Production and Optimization

Large-Scale Synthesis

Industrial protocols prioritize solvent recovery and catalytic recycling. A representative process includes:

  • Continuous Flow Reactors : Dimedone and 1,2-phenylenediamine are fed into a tubular reactor at 100°C with Er(III) triflate.
  • In-Line Purification : Crystallization from ethanol-water mixtures achieves >99% purity.

Challenges :

  • Catalyst degradation after 5 cycles necessitates replacement.
  • High-energy input for maintaining reflux conditions.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis:

  • Ball Milling : Reactants are ground with K₂CO₃ in a planetary mill for 2 hours.
  • Yield : 78–82% with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications and Substituent Effects

Dibenzo[b,e][1,4]diazepin-1-one derivatives are modified at positions 3, 7, 10, and 11 to alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Derivatives and Their Properties
Compound Name & Source Substituents Melting Point (°C) Molecular Weight (g/mol) Biological Activity/Notes
Target Compound (3-phenyl derivative) Phenyl at C3 Not reported ~292* (estimated) No direct activity reported
4d () 7-Benzoyl, 11-phenyl N/A 399.17 Pro-death agent; 25% yield
FC2 () 7-Benzoyl, 11-(indol-3-yl) N/A N/A Selective cytotoxicity in cancer cells (10 μM)
8a () 10-Nitroso, 11-benzoyl 219–220 454.32 (C₂₂H₂₀BrN₃O₃) IR νmax 3364 (NH), 1692 (C=O)
6а () 10-Acetyl, 11-benzoyl 229–230 396 (M⁺) 78% yield; confirmed by MS
5m () 11-(p-Methylthiobenzoyl) 233–234 391.51 (C₂₃H₂₄N₂O₂S) 77% yield; sulfur enhances lipophilicity
1428139-90-5 () 3-(5-Methyl-2-furyl) N/A 292.33 Density: 1.32 g/cm³; lab use only
12 () 11-(1,3-Benzodioxol-5-yl), 3-phenyl N/A 410.47 Two stereocenters; no bioactivity

*Molecular weight estimated based on C₁₈H₁₆N₂O ().

Physicochemical Properties

  • Melting points : Nitroso and acetyl derivatives (219–234°C, ) exhibit higher melting points than furyl-substituted analogues (N/A), likely due to stronger intermolecular interactions .

Biological Activity

Overview

3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the dibenzodiazepine class, characterized by its complex structure which includes a diazepine ring fused with two benzene rings. This unique arrangement allows it to exhibit diverse pharmacological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₉H₁₆N₂O
  • CAS Number : 726200-29-9
  • InChI Key : AVZHPRSGDWHVBF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. It is believed to modulate their activity, influencing several biological pathways. The specific mechanisms can vary based on the biological context and the target involved.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds derived from similar synthetic routes. The results indicated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
Compound ASignificantModerate
Compound BModerateSignificant

This suggests potential applications in treating bacterial infections.

2. Cytotoxic Effects

Research has indicated that dibenzodiazepines can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy.

3. Neuropharmacological Effects

The compound may also interact with neurotransmitter systems in the brain. Its structural similarity to known anxiolytics and sedatives suggests potential applications in treating anxiety and sleep disorders. Studies have shown that modifications in the dibenzodiazepine structure can lead to varying degrees of receptor affinity and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of dibenzodiazepines, including this compound:

Study 1: Antimicrobial Evaluation

In a comprehensive study on antimicrobial activities, compounds synthesized from similar frameworks were tested against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The findings highlighted that certain derivatives exhibited potent antibacterial properties.

Study 2: Cytotoxicity Assay

Another investigation focused on the cytotoxicity of dibenzodiazepines against human cancer cell lines. The results indicated that some derivatives demonstrated significant cytotoxic effects at low micromolar concentrations.

Q & A

Q. Q: What are the optimal synthetic routes for preparing 3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one?

A: The compound is typically synthesized via multi-step reactions involving cyclocondensation or one-pot methodologies. Key approaches include:

  • Cyclocondensation of o-phenylenediamine with dimedone and aldehydes under catalytic conditions (e.g., Fe₃O₄/f-MWCNT/Ni₂B nanocomposites) to achieve yields up to 77% .
  • Multi-step acylation and ring expansion , as seen in related dibenzo[b,e][1,4]diazepinones, where intermediates are purified via recrystallization or column chromatography .
  • Microwave-assisted synthesis to accelerate reaction kinetics, as demonstrated for analogs with similar fused diazepine cores .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yield and regioselectivity in derivatization?

A: Optimization involves:

  • Catalyst screening : Nanocomposite catalysts (e.g., Fe₃O₄/f-MWCNT/Ni₂B) enhance regioselectivity in one-pot reactions by stabilizing transition states .
  • Solvent and temperature control : Polar aprotic solvents (e.g., THF) at 0–25°C favor nucleophilic substitution, while higher temperatures (40–60°C) promote cyclization .
  • Grignard reagent stoichiometry : A 1.5:1 molar ratio of Grignard reagent to precursor minimizes side reactions in alkylation steps .

Basic Characterization

Q. Q: Which spectroscopic and crystallographic techniques are critical for structural validation?

A: Essential methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., phenyl group splitting patterns) and confirm ring fusion .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., Ow–H⋯N interactions in monohydrate forms) and dihedral angles (e.g., 65.46° between aromatic rings) .
  • Elemental analysis : Validates purity (e.g., %C, %H, %N deviations <0.05%) .

Advanced Characterization

Q. Q: How can researchers resolve spectral contradictions (e.g., unexpected fragmentation in mass spectrometry)?

A: Strategies include:

  • High-resolution MS/MS : Identifies stable fragments (e.g., loss of substituents like nitro or methoxy groups) and distinguishes isobaric ions .
  • Computational modeling : DFT calculations predict fragmentation pathways and reconcile experimental vs. theoretical m/z values .
  • Isotopic labeling : Traces fragmentation routes (e.g., deuterated analogs confirm hydrogen migration in electron impact MS) .

Basic Biological Activity

Q. Q: What pharmacological activities are associated with this compound’s structural analogs?

A: Dibenzo[b,e][1,4]diazepinones exhibit:

  • Antimicrobial properties : Inhibition of bacterial efflux pumps in analogs with halogen substituents .
  • Antidepressant effects : Modulation of serotonin receptors in derivatives with methoxy or methyl groups .
  • Antitumor activity : DNA intercalation observed in nitro- or carboxy-substituted variants .

Advanced Biological Research

Q. Q: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

A: Key SAR insights:

  • Substituent position : Para-substituted aryl groups enhance receptor binding affinity, while ortho-substituents (e.g., nitro) induce steric hindrance .
  • Ring flexibility : Saturated diazepine cores improve metabolic stability compared to fully aromatic systems .
  • Hydrogen-bond donors : Amide or hydroxyl groups at C3/C11 positions enhance solubility and target engagement .

Crystallography and Conformation

Q. Q: Why is crystallographic data critical for understanding the compound’s reactivity?

A: Crystal structures reveal:

  • Hydrogen-bonding networks : Stabilize specific conformations (e.g., N–H⋯O interactions in hydrates) that influence solubility and solid-state reactivity .
  • Torsional strain : Dihedral angles (e.g., 65.46° between fused rings) correlate with ring puckering and electronic effects in solution .
  • Hydration effects : Co-crystallized water molecules alter packing motifs and stability under storage .

Data Contradictions

Q. Q: How should researchers address discrepancies between computational and experimental data (e.g., NMR shifts)?

A: Mitigation approaches:

  • Solvent correction : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) using databases like PubChem .
  • Dynamic effects : Molecular dynamics simulations model conformational averaging that broadens NMR peaks .
  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries .

Regioselective Functionalization

Q. Q: What strategies enable regioselective modification of the diazepine core?

A: Effective methods include:

  • Directed ortho-metalation : Use of directing groups (e.g., amides) to install substituents at C11 .
  • Protection/deprotection : Boc-protected amines allow selective alkylation/acylation at C5 .
  • Microwave-assisted click chemistry : Copper-catalyzed azide-alkyne cycloaddition for late-stage diversification .

Stability and Storage

Q. Q: What factors influence the compound’s stability under laboratory conditions?

A: Critical considerations:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the conjugated system .
  • Hydration state : Monohydrate forms (e.g., C22H24N2O2·H2O) require desiccants to avoid deliquescence .
  • pH-dependent hydrolysis : Avoid aqueous buffers below pH 5 to prevent lactam ring opening .

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